molecular formula C10H7F2N B1435369 7-(Difluoromethyl)quinoline CAS No. 1261728-71-5

7-(Difluoromethyl)quinoline

Cat. No. B1435369
CAS RN: 1261728-71-5
M. Wt: 179.17 g/mol
InChI Key: CPYCSVBOWJMMBM-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)quinoline is a chemical compound with the molecular formula C10H7F2N . It is a quinoline derivative, which is a class of compounds that have been used in various applications in medicinal, bioorganic, agrochemical, and industrial chemistry .


Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years .


Molecular Structure Analysis

The molecular structure of 7-(Difluoromethyl)quinoline consists of a benzene ring fused with a pyridine ring, which contains a nitrogen atom . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be used in various transformations .


Chemical Reactions Analysis

Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S have also been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-(Difluoromethyl)quinoline include a molecular weight of 179.17 . The InChI code for this compound is 1S/C10H7F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H .

Mechanism of Action

Target of Action

The primary target of 7-(Difluoromethyl)quinoline is the cyclic adenosine monophosphate response element-binding protein (CBP) . CBP is a transcriptional coactivator that regulates gene expression through its histone acetyltransferase activity. It plays a crucial role in many biological processes, including cell growth, differentiation, and apoptosis .

Mode of Action

7-(Difluoromethyl)quinoline acts as a bromodomain inhibitor of CBP . Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histone tails, which is a key feature in the reading of epigenetic marks. By inhibiting the bromodomain of CBP, 7-(Difluoromethyl)quinoline disrupts this protein-protein interaction, thereby modulating the transcriptional activity of CBP .

Biochemical Pathways

gene expression pathways regulated by CBP. By inhibiting CBP’s bromodomain, 7-(Difluoromethyl)quinoline may alter the transcription of various genes, potentially leading to changes in cellular functions .

Pharmacokinetics

Fluoroquinolones, a class of compounds to which 7-(difluoromethyl)quinoline belongs, generally have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >15 L/kg .

Result of Action

The molecular and cellular effects of 7-(Difluoromethyl)quinoline’s action are likely related to its inhibition of CBP’s bromodomain. This could lead to changes in the expression of various genes regulated by CBP, potentially affecting cell growth, differentiation, and apoptosis . .

Safety and Hazards

The safety data sheet for 7-(Difluoromethyl)quinoline indicates that it is intended for research and development use only, under the supervision of a technically qualified individual .

Future Directions

Quinoline is an important pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

properties

IUPAC Name

7-(difluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYCSVBOWJMMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Difluoromethyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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